molecular formula C11H12N4O B1523301 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one CAS No. 1283108-23-5

2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one

Cat. No. B1523301
CAS RN: 1283108-23-5
M. Wt: 216.24 g/mol
InChI Key: MIYUFMSHTGYERT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one” would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the types and locations of atoms in the molecule, as well as any functional groups present.


Chemical Reactions Analysis

The chemical reactions involving “2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one” would depend on its exact structure and the conditions under which the reactions are carried out . For example, the aminoethyl group might participate in reactions with acids or bases, while the pyridazinone ring might undergo electrophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one” would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Peptide Nucleic Acid (PNA) Synthesis

This compound is a key intermediate in the synthesis of peptide nucleic acid (PNA) monomers. PNAs are analogs of DNA with a pseudo-peptide backbone, which allows them to bind to DNA and RNA sequences with high specificity and stability . The synthesis of PNA monomers using this compound could lead to more cost-effective and scalable production methods, which is crucial for their application in antigene therapies and molecular sensors .

Biomedical Diagnostics

Due to its role in PNA synthesis, this compound can contribute to the development of PNA-based diagnostic tools. These tools can detect specific DNA or RNA sequences associated with pathogens or genetic disorders, offering a promising approach for rapid and precise diagnostics .

Molecular Biology Research

Researchers can use PNAs synthesized from this compound as molecular biology tools. They can serve as molecular probes to study gene expression and regulation, or as clamps to inhibit gene expression, providing valuable insights into gene function and regulation .

Antigene Strategies

PNAs can be designed to bind to specific sequences of genomic DNA, blocking the access of transcription factors and effectively silencing gene expression. This compound’s role in PNA synthesis makes it integral to developing antigene strategies for gene therapy applications .

Molecular Sensors

The specificity of PNA-DNA/RNA binding can be harnessed to create sensors that detect specific molecules or ions. These sensors could be used in environmental monitoring, food safety, and security applications, where detecting trace amounts of substances is critical .

Drug Discovery

In drug discovery, this compound could be used to generate libraries of PNA conjugates. These libraries can be screened against various targets to identify potential lead compounds for therapeutic development .

Material Science

The unique properties of PNAs, such as their stability and binding specificity, can be applied in material science. For example, PNAs could be used to create smart materials that change properties in response to specific environmental triggers or biological stimuli .

Nanotechnology

Finally, the ability to precisely control the sequence and structure of PNAs opens up possibilities in nanotechnology. PNAs could be used to construct nanoscale devices or assemblies that have applications in computing, medicine, and engineering .

Safety And Hazards

The safety and hazards associated with “2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one” would depend on its physical and chemical properties. For example, if it’s a strong acid or base, it might be corrosive. If it’s a drug, it might have side effects or toxicities that need to be considered .

Future Directions

The future directions for research on “2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one” would depend on its current uses and potential applications. For example, if it’s a drug, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-5-8-15-11(16)2-1-10(14-15)9-3-6-13-7-4-9/h1-4,6-7H,5,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYUFMSHTGYERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C2=CC=NC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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